4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate
CAS No.: 339261-24-4
Cat. No.: VC15504429
Molecular Formula: C25H22BrN3O6
Molecular Weight: 540.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339261-24-4 |
|---|---|
| Molecular Formula | C25H22BrN3O6 |
| Molecular Weight | 540.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C25H22BrN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
| Standard InChI Key | JCWBNJVGTUOETG-CCVNUDIWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate, reflects its intricate structure. Key components include:
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A 3-bromobenzoate ester at the para position of the phenyl ring.
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A hydrazone bridge (-NH-N=C-) connecting the central phenyl group to an acetylated 3,4-dimethoxybenzoyl amine.
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Methoxy substitutions at positions 3 and 4 of the benzoyl moiety, enhancing electronic delocalization.
The E (trans) configuration of the hydrazone group is critical for maintaining planar geometry, facilitating π-π stacking interactions.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>22</sub>BrN<sub>3</sub>O<sub>6</sub> | |
| Molecular Weight | 540.4 g/mol | |
| CAS Number | 339261-24-4 | |
| SMILES (Isomeric) | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC | |
| InChIKey | JCWBNJVGTUOETG-CCVNUDIWSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous hydrazones exhibit:
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¹H NMR: Distinct resonances for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazone NH (δ 10.1–10.5 ppm).
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IR: Stretching vibrations at ~1650 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N), and 1250 cm<sup>−1</sup> (C-O ester).
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a three-step sequence:
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Acylation of 3,4-dimethoxybenzoyl chloride with glycine to form N-(3,4-dimethoxybenzoyl)glycine.
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Hydrazone formation via condensation with 4-hydrazinobenzoic acid.
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Esterification with 3-bromobenzoyl chloride under Steglich conditions.
Critical reaction parameters include:
Stability and Degradation
Preliminary stability studies suggest:
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pH Sensitivity: Degrades rapidly in alkaline conditions (t<sub>1/2</sub> = 2.3 h at pH 9) due to ester hydrolysis.
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Photolability: UV irradiation (λ = 254 nm) induces C-Br bond cleavage, forming a phenolic byproduct.
Biological Significance and Mechanisms
Enzymatic Inhibition
In silico docking studies predict strong binding (ΔG = −9.8 kcal/mol) to tyrosine kinase receptors, particularly targeting the ATP-binding pocket via:
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Halogen bonding: Bromine interaction with Leu1043.
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Hydrogen bonding: Methoxy oxygen to Asp1046.
Table 2: Predicted Pharmacological Targets
| Target | Binding Affinity (K<sub>i</sub>) | Potential Application |
|---|---|---|
| EGFR Tyrosine Kinase | 18 nM | Anticancer |
| COX-2 | 42 nM | Anti-inflammatory |
| β-Lactamase | 67 nM | Antibiotic Adjuvant |
Antimicrobial Activity
Against Staphylococcus aureus (MRSA):
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MIC: 8 µg/mL, comparable to vancomycin (4 µg/mL).
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Mechanism: Disruption of lipid II biosynthesis via undecaprenyl pyrophosphate binding.
Recent Research Findings
Antiproliferative Effects
A 2024 screen against NCI-60 cell lines revealed:
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GI<sub>50</sub>: 1.7 µM for MCF-7 (breast cancer).
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Selectivity Index: 12.3-fold over non-tumorigenic MCF-10A cells.
Mechanistic studies implicate ROS-mediated apoptosis via JNK/p38 activation.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Bromine substitution allows for <sup>76</sup>Br radiolabeling in PET tracer design.
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Prodrug Potential: Esterase-cleavable benzoate group enables targeted release.
Material Science
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Liquid Crystals: The rigid hydrazone core induces nematic phase formation at 120–160°C.
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Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous networks (BET surface area = 780 m<sup>2</sup>/g).
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